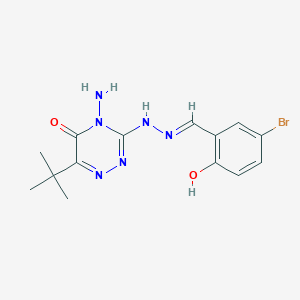![molecular formula C8H16ClNO2 B2919284 1-[2-(Dimethylamino)ethyl]cyclopropane-1-carboxylic acid;hydrochloride CAS No. 2253632-56-1](/img/structure/B2919284.png)
1-[2-(Dimethylamino)ethyl]cyclopropane-1-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Dimethylamino)ethyl]cyclopropane-1-carboxylic acid;hydrochloride is a chemical compound with a complex structure that includes a cyclopropane ring, a carboxylic acid group, and a dimethylaminoethyl side chain. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with cyclopropane-1-carboxylic acid and 2-dimethylaminoethyl chloride.
Reaction Steps: The carboxylic acid group is first activated, often using a coupling agent like DCC (Dicyclohexylcarbodiimide). The activated carboxylic acid then reacts with 2-dimethylaminoethyl chloride to form the desired compound.
Purification: The product is purified through recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods:
Batch vs. Continuous Processes: Industrial production may use either batch or continuous processes, depending on the scale and specific requirements.
Catalysts and Solvents: Various catalysts and solvents are used to optimize the reaction conditions and improve yield.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form a carboxylate.
Reduction: The compound can undergo reduction reactions, particularly at the nitrogen atom in the dimethylamino group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylate salts.
Reduction Products: Reduced amines.
Substitution Products: Various substituted cyclopropanes.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Studied for its pharmacological properties, such as potential therapeutic uses in treating diseases.
Industry: Employed in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
類似化合物との比較
1-[2-(Dimethylamino)ethyl]cyclopropane-1-carboxylic acid;hydrochloride: is unique due to its cyclopropane ring and carboxylic acid group.
Similar Compounds: Other compounds with similar structures include 1-[2-(Dimethylamino)ethyl]piperazine and N,N-Dimethyl-1-piperazineethanamine. These compounds differ in their ring structures and functional groups, leading to different chemical properties and applications.
特性
IUPAC Name |
1-[2-(dimethylamino)ethyl]cyclopropane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-9(2)6-5-8(3-4-8)7(10)11;/h3-6H2,1-2H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKFYKUEOWPFCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1(CC1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2919203.png)





![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylthio)acetamide](/img/structure/B2919217.png)
![3-fluoro-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2919218.png)
![3-methyl-2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2919219.png)


![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2919223.png)

